molecular formula C5H10O3 B081434 5-Hydroxypentanoic acid CAS No. 13392-69-3

5-Hydroxypentanoic acid

Cat. No. B081434
CAS RN: 13392-69-3
M. Wt: 118.13 g/mol
InChI Key: PHOJOSOUIAQEDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxypentanoic acid and its analogs can be achieved through various chemical reactions. For instance, Weyna et al. (2007) described the synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid in three steps, eventually hydrolyzing it to produce 5-phosphonopentanoic acid, an analog of 5-Hydroxypentanoic acid (Weyna et al., 2007). Additionally, Li et al. (2020) developed an efficient process for synthesizing 5-amino-1-pentanol, a related compound, from biomass-derived dihydropyran, highlighting a green and sustainable approach to obtaining compounds related to 5-Hydroxypentanoic acid (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of 5-Hydroxypentanoic acid and its derivatives plays a critical role in their reactivity and properties. The research by Yuan (2006) on the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases the importance of structural modifications to achieve desired chemical functionalities (Yuan, 2006).

Chemical Reactions and Properties

Various chemical reactions can be employed to synthesize and modify 5-Hydroxypentanoic acid. Gupta et al. (2011) demonstrated the green synthesis of 2,5-furandicarboxylic acid via the oxidation of 5-hydroxymethylfurfural using hydrotalcite-supported gold nanoparticle catalysts, indicating the versatility of hydroxylated compounds in organic synthesis (Gupta et al., 2011).

Physical Properties Analysis

The physical properties of 5-Hydroxypentanoic acid and its analogs, such as solubility, boiling point, and melting point, are crucial for their application in various chemical processes. However, specific studies focusing on these properties were not identified in the current literature review, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of 5-Hydroxypentanoic acid, including reactivity with different chemical reagents, stability under various conditions, and potential for functionalization, are essential for its application in synthesis and industry. Cen et al. (2020) designed a nonnatural pathway for the biosynthesis of 1,5-Pentanediol from carbohydrates, converting lysine into 5-hydroxyvalerate (5-HV) and 1,5-Pentanediol via 5-hydroxyvaleryl-CoA, showcasing the chemical versatility of hydroxylated pentanoic acids (Cen et al., 2020).

Scientific Research Applications

  • Inhibition of Angiotensinogen-Cleaving Enzyme Renin : Derivatives of 5-hydroxypentanoic acid have been found useful in inhibiting the angiotensinogen-cleaving action of the enzyme renin, which is significant in controlling blood pressure and electrolyte balance (Mahanta & Suijlekom, 2007).

  • Investigation in Pyruvate Kinase Alkylation : A study on the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid led to the synthesis of 4-hydroxypentanoic acid alanine thioether, providing insights into enzyme modification and protein chemistry (Chalkley & Bloxham, 1976).

  • Identification in Bacterial Metabolism : 5-Hydroxy-L-norvaline, a derivative of 5-hydroxypentanoic acid, has been identified in the cultures of pyridoxine auxotrophs of Escherichia coli B, expanding our understanding of bacterial metabolism (Hill, White, & Smith, 1993).

  • Synthesis of Bifunctional Monomers for Polyamides : Derivatives of 5-hydroxypentanoic acid have been synthesized from various sugars for the preparation of optically active polyamides, relevant in materials science (Zamora et al., 1996).

  • Study of Ion Transport Across Membranes : Oligomeric derivatives of 3-hydroxybutanoic acid and a cyclic trimer of 3-hydroxypentanoic acid were used to study ion transport across membranes, contributing to our understanding of ionophore properties and membrane biology (Bürger & Seebach, 1993).

  • Synthesis of Protein Conjugates : 5-Hydroxypentanoic acid has been used in synthesizing protein conjugates to raise catalytic antibodies, important in biochemical research and pharmaceutical applications (Gourlaouën, Florentin, & Marquet, 1998).

  • X-ray Crystal Structures of Inclusion Complexes : Studies on α-cyclodextrin–5-hydroxypentanoic acid and β-cyclodextrin–5-hydroxypentanoic acid inclusion complexes provide insights into molecular interactions and packing structures, relevant in the field of crystallography (Osaki et al., 2019).

Safety And Hazards

5-Hydroxypentanoic acid is classified as having skin irritation (Category 2), eye irritation (Category 2), acute toxicity oral (Category 4), and specific target organ toxicity, single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 5-Hydroxypentanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the use of lactones as volatile chemical signals, which can be formed from hydroxy acids like 5-Hydroxypentanoic acid, has been discussed . Additionally, the biocatalytic production of a Nylon 6 precursor from caprolactone, which involves the synthesis of 5-Hydroxypentanoic acid, represents a promising direction for sustainable industrial development .

properties

IUPAC Name

5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOJOSOUIAQEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131004-94-9
Record name Pentanoic acid, 5-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131004-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10158420
Record name 5-Hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypentanoic acid

CAS RN

13392-69-3
Record name 5-Hydroxypentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-hydroxyvaleric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxypentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
458
Citations
H Yamaki, M Yamaguchi, H Imamura, H Suzuki… - Biochemical and …, 1990 - Elsevier
We have explored the mechanism by which an antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, preferentially inhibits protein biosynthesis in Saccharomyces …
Number of citations: 51 www.sciencedirect.com
M YAMAGUCHI, H YAMAKI, T SHINODA… - The Journal of …, 1990 - jstage.jst.go.jp
… In previous papers1'2* we reported some antifungal properties of an amino acid antibiotic, (S)2-amino-4-oxo-5-hydroxypentanoic acid coded as RI-33 1 (Fig. 1 ) which was isolated from …
Number of citations: 26 www.jstage.jst.go.jp
H YAMAKI, M YAMAGUCHI, T TSURUO… - The Journal of …, 1992 - jstage.jst.go.jp
… In our program for screening of antifungal agents, weisolated an amino acid analog, (S) 2-amino-4-oxo-5-hydroxypentanoic acid (Fig. 1) coded as RI-331, from a culture broth of …
Number of citations: 20 www.jstage.jst.go.jp
NR Raulins, DR Berdahl, TG Bury - The Journal of Organic …, 1980 - ACS Publications
The ethyl acetate acylation of the sodium salt of-valerolactone yielded-acetyl-ó-valerolactone which exists largely in the enolic form. Its addition to an ethereal diazomethane solution …
Number of citations: 9 pubs.acs.org
M Osaki, Y Takashima, S Kamitori… - Journal of Inclusion …, 2020 - Springer
… Whereas εCL gave the inclusion complex with CDs in the aqueous solution, the aqueous solutions of δVL resulted in inclusion complexes of its hydrolysate 5-hydroxypentanoic acid (5-…
Number of citations: 2 link.springer.com
F Barba, A Guirado, I Barba, M Lopez - Tetrahedron Letters, 1982 - Elsevier
… The spectral data of 5 are in accordance with the 6 lactonic structure of the 5-cyclopentyl-5-hydroxypentanoic acid lactone, while those of 4 exclude any y or 6 lactonic structure. In this …
Number of citations: 10 www.sciencedirect.com
H Kaneko, M Harada - Agricultural and Biological Chemistry, 1972 - academic.oup.com
… A minor component of cigar tobacco (+ )-3-isopropyl-5-hydroxypentanoic acid lactone (1) was isolated. Synthesis of (+ )-1 from (+ )-limonene established the absolute R-configuration …
Number of citations: 4 academic.oup.com
Y Ukaji, K Narasaka - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
Alkylation of lithium enolates generated from t-butyl esters of 4-alkyl-substituted 5-hydroxypentanoic acid by treatment with lithium pyrrolidinide in THF–HMPA proceeded …
Number of citations: 8 www.journal.csj.jp
I Matsumoto, T Kuhara… - Biomedical Mass …, 1976 - Wiley Online Library
… Recorder responses of similar magnitudes were obtained for the peaks corresponding to 2-n-propyl-5hydroxypentanoic acid, 2-n-propyl-4-hydroxypentanoic acid and 2-n-propylglutaric …
Number of citations: 70 onlinelibrary.wiley.com
M Takeda, AT Matsumura, K Kurosaki… - Bioscience …, 2016 - academic.oup.com
… ,5-pentanediol and diethylene glycol to 5-hydroxypentanoic acid and 3-hydroxyethoxyacetic … the metabolic pathways to act on 5-hydroxypentanoic acid, 3-hydroxyethoxyacetic acid, and …
Number of citations: 1 academic.oup.com

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